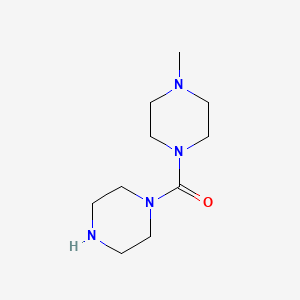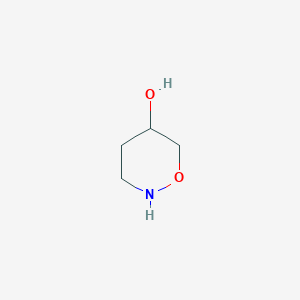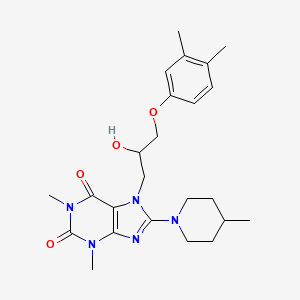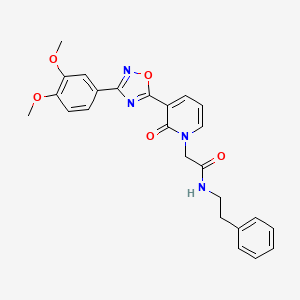
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide involves multi-step reactions starting from basic organic compounds. For example, the synthesis of related polyimides and poly(amide-imide) derivatives incorporates oxadiazole and pyridine moieties, achieved through reactions involving diamines and dianhydrides in solvents like N,N-dimethylformamide (DMF) and dimethylsulfoxide (DMSO) under specific conditions to ensure the formation of the desired oxadiazole structures (Mansoori et al., 2015).
Molecular Structure Analysis
The molecular structure of similar compounds features the oxadiazole ring as a central component, which is known for its stability and reactivity. X-ray crystallography studies of related compounds reveal that the oxadiazole ring can significantly influence the overall molecular conformation through its electron-withdrawing effects and ability to form hydrogen bonds, thereby affecting the molecule's physical and chemical properties (Wang et al., 2007).
Chemical Reactions and Properties
Chemical reactions involving the oxadiazole ring, such as the photochemical cleavage of the N-O bond, showcase the reactivity of the oxadiazole moiety under various conditions, including light exposure and catalytic reduction. These reactions open pathways to synthesize new derivatives with potential biological activities (Srimannarayana et al., 1970).
Physical Properties Analysis
The physical properties, including solubility, thermal stability, and fluorescence, of compounds containing oxadiazole and acetamide groups are influenced by their molecular structure. For instance, polymers derived from similar compounds demonstrate high thermal stability and solubility in various organic solvents, making them suitable for applications that require materials resistant to degradation at elevated temperatures (Hamciuc et al., 2005).
Chemical Properties Analysis
The chemical properties, including reactivity towards other compounds and potential for catalysis, are significantly influenced by the oxadiazole and acetamide groups within the molecule. Studies on related compounds have shown that these moieties can participate in a range of chemical reactions, offering pathways for the synthesis of novel compounds with varied biological and chemical activities (Gabriele et al., 2006).
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
This compound, featuring a 1,2,4-oxadiazole ring, is of interest due to its potential applications in creating new, organo-soluble, thermally stable polymers. Such polymers, including aromatic polyimides and poly(amide-imide), exhibit remarkable thermal stability and solubility in polar and aprotic solvents. These properties are crucial for applications requiring durable materials that can withstand harsh conditions, such as in aerospace and electronics (Mansoori et al., 2012).
Antimicrobial and Anti-Proliferative Activities
The compound's derivatives have shown significant in vitro inhibitory activity against pathogenic bacteria and fungi, including Gram-positive, Gram-negative bacteria, and Candida albicans. This suggests its potential for developing new antimicrobial agents. Moreover, these derivatives have demonstrated potent anti-proliferative activity against various cancer cell lines, highlighting their potential in cancer research and therapy (Al-Wahaibi et al., 2021).
Environmental and Catalytic Applications
Interestingly, certain polyimides containing 1,2,4-oxadiazole units have been explored for environmental applications, such as the removal of heavy metals from aqueous solutions. These polymers' ability to adsorb heavy metals like Co(II) ions demonstrates their potential in water purification and environmental remediation (Mansoori & Ghanbari, 2015).
Electronic and Photonic Applications
Derivatives of this compound have also been investigated for their potential in electronic and photonic applications, such as in organic light-emitting diodes (OLEDs). The high electron mobility and excellent exciton-blocking capabilities of these derivatives make them promising materials for enhancing the performance and efficiency of OLED devices (Shih et al., 2015).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[3-[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O5/c1-32-20-11-10-18(15-21(20)33-2)23-27-24(34-28-23)19-9-6-14-29(25(19)31)16-22(30)26-13-12-17-7-4-3-5-8-17/h3-11,14-15H,12-13,16H2,1-2H3,(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJWDKLYYKAEKQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=CC=CN(C3=O)CC(=O)NCCC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-phenethylacetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Bromo-4,6-difluorobenzo[d]thiazole](/img/structure/B2497241.png)
![3-(2-fluoro-4-nitrophenoxy)-N-[3-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2497243.png)
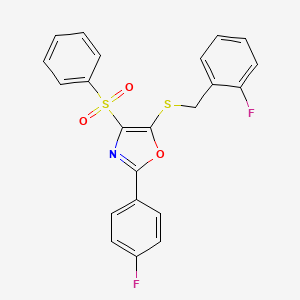
![2-{[3-(2-methoxyethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}-N-phenylacetamide](/img/structure/B2497245.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-3-(benzylsulfonyl)propanamide](/img/structure/B2497246.png)
![4-[(4-chloro-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B2497247.png)
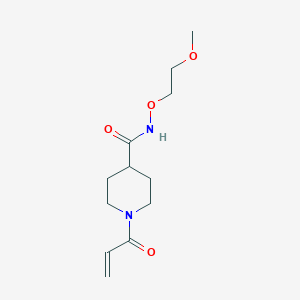
![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2497252.png)
![1-(2-(Benzo[d][1,3]dioxol-5-yl)-9-bromo-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2497253.png)
![3-(4,4-Difluorocyclohexyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B2497254.png)
